molecular formula C19H17NO4S B2790798 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034359-25-4

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2790798
CAS No.: 2034359-25-4
M. Wt: 355.41
InChI Key: GUTDIIFMOKNLTF-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety and a benzo[d][1,3]dioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide linkage, often achieved through an amide coupling reaction using reagents such as EDC·HCl or HATU .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety typically yields sulfoxides or sulfones, while reduction of the carboxamide group results in the corresponding amine.

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core and exhibit similar chemical properties.

    Benzo[d][1,3]dioxole derivatives: These compounds contain the benzo[d][1,3]dioxole structure and are used in similar applications.

Uniqueness

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of both benzo[b]thiophene and benzo[d][1,3]dioxole moieties in a single molecule. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-19(22,17-9-12-4-2-3-5-16(12)25-17)10-20-18(21)13-6-7-14-15(8-13)24-11-23-14/h2-9,22H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTDIIFMOKNLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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